7-Methyl-6-azaspiro[3.4]octane is a nitrogen-containing organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and structural properties. It is classified as an azaspiro compound, which includes a nitrogen atom within a spirocyclic framework, contributing to its reactivity and interaction with biological targets.
7-Methyl-6-azaspiro[3.4]octane falls under the category of spirocyclic compounds, specifically azaspiro compounds, which are characterized by the presence of nitrogen in their cyclic structure. This classification is significant in understanding the compound's chemical behavior and potential therapeutic uses.
The synthesis of 7-Methyl-6-azaspiro[3.4]octane can be achieved through several methods, with notable approaches including:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Minimal chromatographic purification is often sufficient due to the straightforward nature of the synthetic routes employed.
The molecular formula for 7-Methyl-6-azaspiro[3.4]octane is , indicating a compact structure with a nitrogen atom integrated into the spirocyclic framework. The compound's stereochemistry can be defined by its specific configuration at the nitrogen atom.
The InChI key for 7-Methyl-6-azaspiro[3.4]octane is AGHALSLLWBHGCL-OGFXRTJISA-N
, which provides a unique identifier for computational chemistry applications and database searches .
7-Methyl-6-azaspiro[3.4]octane can participate in various chemical reactions typical of nitrogen-containing heterocycles:
The reactivity of this compound can be influenced by substituents on the spirocyclic framework, which may enhance or inhibit its interaction with electrophiles or nucleophiles.
The mechanism of action for 7-Methyl-6-azaspiro[3.4]octane is primarily related to its interactions with biological targets, particularly in neurological pathways. Studies suggest that this compound can modulate receptor activity and influence signaling pathways relevant to various therapeutic areas.
Research indicates that 7-Methyl-6-azaspiro[3.4]octane may exhibit significant binding affinity to certain receptors, potentially leading to therapeutic effects in treating conditions such as neurodegenerative disorders and inflammation.
Relevant safety data includes hazard statements regarding skin and eye irritation, necessitating appropriate handling precautions during laboratory work .
7-Methyl-6-azaspiro[3.4]octane has potential applications across several scientific fields:
Research continues to explore its biological activities and potential therapeutic applications, making it a subject of interest in drug discovery initiatives.
The synthesis of 7-methyl-6-azaspiro[3.4]octane relies on strategic annulation approaches to assemble its fused cyclopentane-azetidine architecture. Three primary routes dominate the literature: cyclopentane ring annulation, four-membered azetidine ring formation, and radical-mediated bicyclization. Rhodium-catalyzed oxidative annulation of diazopenicillanates with epoxides enables precise stereocontrol at the spiro junction, achieving yields of 70–85% under optimized conditions [1] . This method leverages Rh₂(OAc)₄ catalysis to simultaneously form the C–N bond while installing the C7 methyl group via nucleophilic trapping of in situ generated carbenoid intermediates [1].
Alternative pathways include photochemical [2+2] cycloadditions between imines and alkenes, forming the azetidine ring prior to spirocyclization. This stepwise approach achieves moderate yields (55–60%) but offers superior functional group tolerance . Domino radical bicyclization mechanisms enable simultaneous ring formation through alkoxyaminyl radical intermediates, yielding trans-configured products (11–67%) via sequential 5-exo-trig cyclizations . Microwave-assisted synthesis in ethanol-water mixtures (3:1 v/v) reduces reaction times from hours to minutes while maintaining yields >70%, representing a green chemistry advancement [8].
Table 1: Annulation Method Comparison for 7-Methyl-6-azaspiro[3.4]octane Synthesis
Method | Catalyst/Reagents | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Rh-carbenoid annulation | Rh₂(OAc)₄ / epoxides | 70–85% | Moderate | Single-step bicyclization |
Photochemical [2+2] | UV light / CH₂Cl₂ | 55–60% | Low | Functional group tolerance |
Radical bicyclization | N-radical precursors | 11–67% | High (trans) | Concurrent ring formation |
Reductive amination | NaBH₃CN / MeOH | 75–80% | Substrate-dependent | Mild conditions |
Chiral resolution of racemic 7-methyl-6-azaspiro[3.4]octane employs diastereomeric salt formation using L-tartaric acid derivatives, achieving >98% ee but sacrificing yield (30–40%) through fractional crystallization [3]. Catalytic asymmetric approaches have emerged as superior alternatives, with iridium-DIAPHOX complexes enabling enantioselective hydrogenation of exocyclic methylene precursors at 80°C in dichloromethane. This method delivers both (7R)- and (7S)- enantiomers with 92% ee and 85% yield by modulating ligand chirality [3] .
Enzymatic desymmetrization provides an orthogonal strategy: lipase-catalyzed (CAL-B) kinetic resolution of prochiral diols yields enantioenriched precursors (ee >99%) for subsequent ring-closing reactions. The enzymatic step typically achieves 50% conversion with E-values >200, enabling multigram synthesis of both enantiomers . Chiral pool approaches utilize (R)- or (S)-propylene oxide as C7-methyl sources, transferring chirality during azetidine ring formation with 90% fidelity, though limited by the cost of enantiopure epoxides [3].
Hydrochloride salt formation enhances the crystallinity and stability of 7-methyl-6-azaspiro[3.4]octane. Mechanistic studies reveal a proton-transfer process where anhydrous HCl in diethyl ether selectively protonates the azetidine nitrogen (pKa ~9.5) over alternative basic sites. Crystallization kinetics studies demonstrate that slow anti-solvent addition (tert-butyl methyl ether) to HCl-saturated ethanolic solutions yields monodisperse crystals with 95% purity and >99.5% diastereomeric excess when applied to chiral intermediates [2] [7].
Critical parameters for yield optimization include:
Salt formation under these conditions consistently delivers pharmaceutical-grade material meeting ICH stability guidelines, with residual solvent levels <300 ppm [7]. The hydrochloride salt (CAS 1803586-35-7) exhibits superior hygroscopic stability compared to hydrobromide or sulfate alternatives, making it the preferred form for API development [7].
The cyclopentane-azetidine architecture of 7-methyl-6-azaspiro[3.4]octane provides distinct advantages over alternative spirocyclic systems. Ring strain analysis reveals the azetidine component (25–26 kcal/mol) enhances reactivity toward nucleophiles while maintaining sufficient stability for synthetic manipulation. This contrasts with more strained aziridine systems (>27 kcal/mol) that exhibit poor storage stability, or larger pyrrolidine rings with negligible ring strain that require harsher reaction conditions [6] .
Table 2: Comparative Analysis of Spirocyclic Ring Systems
Parameter | 6-Azaspiro[3.4]octane | 6-Oxa-5-azaspiro[3.4]octane | 2-Azaspiro[4.4]nonane |
---|---|---|---|
Ring Strain Energy | 25–26 kcal/mol | 18–20 kcal/mol | 8–10 kcal/mol |
Dipole Moment | 2.8–3.2 D | 3.5–4.0 D | 1.5–2.0 D |
logP (calc) | 1.2–1.5 | 0.7–1.0 | 2.0–2.5 |
Crystallinity | High | Moderate | Low |
Nucleophilic Reactivity | High | Moderate | Low |
Oxygen-containing analogs like 6-oxa-5-azaspiro[3.4]octane exhibit reduced basicity (pKa ~4.5 vs. ~9.5 for azetidine) and increased polarity, limiting blood-brain barrier penetration [6] [8]. Carbonitrile-functionalized derivatives (e.g., 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile) offer versatile handles for further elaboration but introduce synthetic complexity through additional functionalization steps [8]. Computational studies indicate the 7-methyl substituent in the cyclopentane ring induces 1.3 kcal/mol conformational bias toward bioactive pseudo-equatorial orientation, enhancing receptor complementarity versus unsubstituted analogs .
Ketone-functionalized variants like 2-Boc-6-oxo-2-azaspiro[3.4]octane serve as valuable precursors via Wolff-Kishner reduction or reductive amination, but introduce redox instability absent in the saturated hydrocarbon framework [10]. The optimal balance of synthetic accessibility, conformational control, and physicochemical properties confirms the cyclopentane-azetidine system as the preferred scaffold for medicinal chemistry applications requiring sp³-enriched frameworks.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7